An In-depth Technical Guide to N-benzyl-N-ethyl-2-fluorobenzamide: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to N-benzyl-N-ethyl-2-fluorobenzamide: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-N-ethyl-2-fluorobenzamide is a synthetic organic compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural features, and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and draws comparisons with closely related analogues. A significant focus is placed on its potential role as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), a mechanism of action with considerable therapeutic promise in oncology. This guide also presents a generalized synthesis protocol and outlines key analytical methods for its characterization.
Chemical Structure and Identification
N-benzyl-N-ethyl-2-fluorobenzamide is a tertiary amide characterized by a 2-fluorobenzoyl group attached to a nitrogen atom that is also substituted with a benzyl and an ethyl group.
Chemical Structure:
Caption: 2D Chemical Structure of N-benzyl-N-ethyl-2-fluorobenzamide.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | N-benzyl-N-ethyl-2-fluorobenzamide | |
| CAS Number | 349128-48-9 | [1] |
| Molecular Formula | C₁₆H₁₆FNO | |
| Molecular Weight | 257.3 g/mol | |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2F | |
| InChI | InChI=1S/C16H16FNO/c1-2-18(12-13-8-4-3-5-9-13)16(19)14-10-6-7-11-15(14)17/h3-11H,2,12H2,1H3 | |
| InChIKey | NLQLNUGRDAEPRT-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid (predicted) | Based on similar benzamide structures. |
| Melting Point | Not available | Data for the related compound N-benzylbenzamide is 104-106 °C. |
| Boiling Point | Not available | Data for a related compound, N-benzyl-N-(1-cyclopropylethyl)-4-fluorobenzamide, is 451.8ºC at 760 mmHg.[2] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol.[3] | Expected to have low aqueous solubility. |
| Purity | Typically available at ≥97% | [4] |
Experimental Protocols
Synthesis
A specific, detailed experimental protocol for the synthesis of N-benzyl-N-ethyl-2-fluorobenzamide is not explicitly described in the available literature. However, a general and widely applicable method for the synthesis of N,N-disubstituted benzamides is through the acylation of a secondary amine with a benzoyl chloride.
General Synthesis Workflow:
Caption: General workflow for the synthesis of N-benzyl-N-ethyl-2-fluorobenzamide.
Detailed Methodology (Generalized):
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Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylethylamine (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Base: Add a tertiary amine base, such as triethylamine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.
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Acylation: Cool the mixture in an ice bath (0 °C). Add 2-fluorobenzoyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-N-ethyl-2-fluorobenzamide.
Analytical Characterization
The structure and purity of the synthesized N-benzyl-N-ethyl-2-fluorobenzamide would be confirmed using standard analytical techniques.
Table 3: Analytical Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Resonances corresponding to the protons of the ethyl, benzyl, and 2-fluorobenzoyl moieties with appropriate chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | Structural confirmation. | Resonances for all 16 carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (257.3 g/mol ). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |
Biological Activity and Signaling Pathways
While N-benzyl-N-ethyl-2-fluorobenzamide itself has not been extensively studied, a series of N-benzyl-2-fluorobenzamide derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[5] This dual-targeting approach is a promising strategy in cancer therapy, particularly for aggressive malignancies like triple-negative breast cancer.[5]
Mechanism of Dual EGFR/HDAC3 Inhibition
Molecular modeling studies of N-benzyl-2-fluorobenzamide derivatives suggest a bimodal mechanism of action:
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HDAC3 Inhibition: The 2-fluorobenzamide moiety is proposed to chelate with the zinc ion (Zn²⁺) present in the active site of HDAC3, thereby inhibiting its deacetylase activity.[5]
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EGFR Inhibition: The benzyl group is thought to occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways.[5]
Caption: Proposed dual inhibition mechanism of N-benzyl-N-ethyl-2-fluorobenzamide.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
HDAC3 Signaling Pathway
HDAC3 is a class I histone deacetylase that removes acetyl groups from histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC3 is often overexpressed in cancer and contributes to oncogenesis by silencing genes involved in cell cycle arrest, differentiation, and apoptosis.
By simultaneously inhibiting both EGFR and HDAC3, N-benzyl-N-ethyl-2-fluorobenzamide and its derivatives may offer a synergistic anti-cancer effect, overcoming some of the resistance mechanisms associated with single-target therapies.
Conclusion
N-benzyl-N-ethyl-2-fluorobenzamide is a compound with significant potential in the field of drug discovery, particularly as a scaffold for the development of dual EGFR/HDAC3 inhibitors. While a comprehensive experimental characterization of this specific molecule is not yet publicly available, this guide provides a foundational understanding of its chemical nature and biological rationale. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and validate its therapeutic potential in preclinical models.
